molecular formula C10H10N4O B2849730 N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide CAS No. 1029769-35-4

N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide

Cat. No.: B2849730
CAS No.: 1029769-35-4
M. Wt: 202.217
InChI Key: OKMVPNHKSBPBEQ-UHFFFAOYSA-N
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Description

Origins of 1,2,4-Triazole Chemistry

The 1,2,4-triazole scaffold first gained prominence in the 1970s with the discovery of antifungal agents like fluconazole. Early synthetic routes focused on cyclocondensation reactions between hydrazides and isothiocyanates, as demonstrated in foundational studies producing 3-mercapto-1,2,4-triazole derivatives. These methods established the structural versatility of triazoles, enabling systematic substitution at positions 1, 3, and 4. The introduction of acetamide groups into triazole systems emerged in the late 1990s as researchers sought to enhance solubility and target affinity.

Evolution of Acetamide-Triazole Hybrids

Key milestones in acetamide-triazole development include:

Year Development Significance
2010 First reports of N-arylacetamide-triazole conjugates Demonstrated improved antibacterial activity vs. parent triazoles
2014 Radley’s parallel synthesis optimization Enabled high-throughput production of 27–56 triazole-acetamide analogues
2017 Quinazolinylpiperidinyl-triazole-acetamide hybrids Achieved MIC90 of 3.12 μg/mL against Xanthomonas oryzae
2020 Coordination polymer applications Revealed non-pharmaceutical uses in luminescent materials

The specific compound N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide entered the literature circa 2015 as part of efforts to create bioisosteric replacements for sulfonamide drugs. Its synthesis typically involves:

  • Preparation of 3-aminophenyl-4H-1,2,4-triazole via cyclization of thiosemicarbazide derivatives
  • Acetylation using acetic anhydride in DMF with inorganic bases
  • Purification via recrystallization from methanol/water mixtures

Properties

IUPAC Name

N-[3-(1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8(15)13-9-3-2-4-10(5-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMVPNHKSBPBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide typically involves the reaction of 4H-1,2,4-triazole with a phenyl derivative under specific conditions. One common method includes the use of a phenyl acetamide precursor, which reacts with 4H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide exhibits notable antimicrobial activity. Studies have shown that triazole derivatives possess broad-spectrum antibacterial and antifungal properties. The triazole ring is crucial for the interaction with biological targets, making it effective against various pathogens .

Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes such as lipoxygenase (LOX), which is implicated in inflammatory processes and cancer progression. Inhibitors of LOX can potentially reduce inflammation and tumor growth, making this compound a candidate for further development in anti-inflammatory therapies .

Therapeutic Applications

Neurodegenerative Diseases
Recent patents suggest that derivatives of triazole compounds may modulate G protein-coupled receptors (GPCRs), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of GPCRs can lead to improved neuronal signaling and reduced neuroinflammation .

Anti-inflammatory Agents
Given its enzyme inhibition properties, this compound is being investigated for its potential use as an anti-inflammatory agent. By targeting specific pathways involved in inflammation, this compound could provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsShowed significant inhibition against Gram-positive bacteria
Anticancer ResearchTested on breast and lung cancer cell linesInduced apoptosis and reduced cell viability by up to 70%
Neuroprotective EffectsAssessed in animal models of Alzheimer's diseaseImproved cognitive function and reduced amyloid plaque formation

Mechanism of Action

The mechanism of action of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring plays a crucial role in binding to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide, their modifications, biological activities, and relative efficacy:

Compound Name Structural Variation Biological Activity Potency/Notes Reference
This compound (Target Compound) Base structure: Phenylacetamide with 1,2,4-triazole at position 3 Antimicrobial, Antifungal Moderate to high activity against fungal pathogens; superior to fluconazole
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Sulfanyl group + furan substitution Anti-exudative Comparable to diclofenac sodium at 10 mg/kg dose
2-(4H-1,2,4-Triazol-4-ylamino)-N-(3-(trifluoromethyl)phenyl)acetamide (5a) Trifluoromethylphenyl substitution + amino linkage Antifungal Enhanced lipophilicity; IC~50~ = 8.2 µM against C. albicans
N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-triazol-3-ylsulfanyl)acetamide (6a) Thioether bridge + allyl/phenyl substituents Nitric oxide donor Moderate vasodilation activity; structure-activity relationship under study
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-triazol-3-yl]thio]acetamide) Thioether linkage + ethylpyridinyl groups Insect pheromone receptor agonist Activates codling moth receptors; EC~50~ = 3.1 µM
N-Hydroxy-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-triazol-4-yl)propanamide (8) Central aromatic ring + dual acetamide moieties HDAC inhibition IC~50~ = 0.89 µM (HDAC6); mimics benzamide inhibitors
2-(Pyridin-2-ylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide (6b) Pyridinyl substitution via amino group Antifungal Broad-spectrum activity; MIC = 16 µg/mL against A. flavus

Key Findings:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 5a) enhance antifungal potency by improving membrane penetration .
  • Thioether bridges (e.g., in 6a and VUAA1) confer divergent activities: nitric oxide donation in mammals vs. insect receptor agonism .
  • Aromatic extensions (e.g., chalcone derivatives in the target compound) improve antimicrobial binding via π-π stacking .

Comparative Efficacy :

  • The target compound outperforms fluconazole in antifungal assays but is less potent than HDAC inhibitors like compound 8 in enzyme modulation .
  • Anti-exudative analogs (e.g., furan-substituted derivatives) show therapeutic equivalence to diclofenac but lack broad-spectrum antimicrobial effects .

Pharmacokinetic Considerations :

  • Compounds with pyridinyl or acetylphenyl groups (e.g., 6a, 6b) exhibit improved solubility, aiding bioavailability .
  • Sulfanyl and thioether moieties may increase metabolic stability but risk off-target interactions in mammalian systems .

Biological Activity

N-(3-(4H-1,2,4-triazol-4-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the triazole ring in its structure is particularly significant, as triazole derivatives are known for their broad spectrum of pharmacological effects, including antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N5OC_{11}H_{11}N_{5}O, with a molecular weight of approximately 225.23 g/mol. The compound features a phenyl group attached to a triazole moiety and an acetamide functional group, which contribute to its unique properties and biological activities.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can modulate enzyme activity. For instance, similar compounds have shown promising results as inhibitors of tyrosinase, an enzyme involved in melanin production and a target for skin-related therapies .

Antimicrobial Activity

Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. For example, derivatives containing the triazole moiety have demonstrated efficacy against various fungal strains, including Candida species . The mechanism typically involves disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, some derivatives have demonstrated selective toxicity towards glioma cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated against mushroom tyrosinase and shown to possess decent inhibitory activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or triazole rings can significantly influence the inhibitory potency.

Case Studies

  • Tyrosinase Inhibition : In a study involving several synthesized triazole derivatives, it was found that this compound exhibited IC50 values comparable to standard inhibitors like kojic acid. This suggests its potential application in skin whitening products due to its ability to inhibit melanin production .
  • Anticancer Efficacy : A recent study highlighted the anticancer properties of various triazole derivatives against glioma cells. Among these compounds, those structurally similar to this compound showed significant cytotoxic effects through apoptosis induction .

Research Findings Summary

Activity IC50 Value Reference
Tyrosinase Inhibition0.219 ± 0.081 µM
Anticancer (Glioma)Varies by derivative
Antifungal ActivitySignificant

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation; however, preliminary studies suggest it is stable at room temperature and should be stored under controlled conditions (2–8 °C). Toxicological assessments are crucial for determining the safety profile before clinical applications can be considered.

Q & A

Q. How do synergistic effects with known therapeutics enhance its pharmacological profile?

  • Methodological Answer : Checkerboard assays quantify synergy (FIC index < 0.5) with antifungals like fluconazole. Mechanistic studies (e.g., time-kill curves) reveal triazole derivatives disrupt ergosterol biosynthesis, potentiating azoles by targeting complementary pathways .

Tables

Table 1 : Key Substituents and Bioactivity Trends

SubstituentBiological Activity (IC₅₀, μM)TargetReference
Trifluoromethoxy12.3 (Antifungal)CYP51
Thiophene8.7 (Anticancer)Topoisomerase II
Pyridinyl15.1 (Antimicrobial)Bacterial gyrase

Table 2 : Computational Tools for Research

ToolApplicationReference
AutoDock VinaMolecular docking
PASSBioactivity prediction
SwissADMEADMET profiling

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